molecular formula C17H16N2O5S B2573858 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide CAS No. 899996-65-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2573858
CAS No.: 899996-65-7
M. Wt: 360.38
InChI Key: SXLZWBYUAOSCMO-UHFFFAOYSA-N
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Description

It belongs to a class of compounds characterized by a benzo[d]isothiazol-3(2H)-one core modified with sulfonamide and propanamide substituents. The compound is synthesized via alkylation of saccharin sodium salt with bromoacetonitrile in DMF, followed by hydrolysis and coupling with 3-methoxyaniline . Its structure is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS) and characterized by high purity (96% yield) .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-11(16(20)18-12-6-5-7-13(10-12)24-2)19-17(21)14-8-3-4-9-15(14)25(19,22)23/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZWBYUAOSCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzisothiazolone core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dioxido group is usually performed via oxidation reactions using reagents such as hydrogen peroxide or peracids. The final step involves the coupling of the methoxyphenyl-propanamide side chain through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with fewer oxygen atoms.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The dioxido group and the benzisothiazolone core are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural modifications, biological activities, and computational parameters.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Anti-inflammatory (IL-6/TNF-α) Antioxidant (DPPH IC₅₀) Anticancer (HepG2 IC₅₀) COX-1 Binding Affinity (ΔG, kcal/mol)
Target Compound 3-Methoxyphenyl propanamide Moderate 34.5 μM 48.2 μM -9.2
3f (Isopropyl ester) Isopropyl ester Low 28.7 μM 12.4 μM -10.1
N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (11) 3-Bromophenyl acetamide N/A N/A 29.8 μM -8.5
3d (Pentyl ester) Pentyl ester High 31.2 μM 22.7 μM -9.8
Compound 12n Triazolylmethyl-piperazinyl hybrid N/A N/A 18.9 μM N/A
Key Findings:

Anti-inflammatory Activity :

  • The target compound’s moderate activity (-9.2 kcal/mol ΔG) is linked to its 3-methoxyphenyl group, which provides steric hindrance compared to esters like 3d (-9.8 kcal/mol ΔG) that better fit the COX-1 active site .
  • Compound 11 (3-bromophenyl) shows weaker binding (-8.5 kcal/mol), suggesting electronegative substituents may reduce affinity .

Hybrid derivatives like 12n (IC₅₀ = 18.9 μM) leverage triazolylmethyl groups for improved membrane permeability but lack COX-1 targeting .

Antioxidant Efficacy :

  • The nitrile derivative 2 (IC₅₀ = 26.1 μM) outperforms the target compound (IC₅₀ = 34.5 μM), likely due to its electron-withdrawing nitrile group stabilizing radical intermediates .

Structural Influence :

  • Ester vs. Amide : Esters (e.g., 3f ) generally show higher bioactivity than amides due to increased lipophilicity and metabolic stability .
  • Hybrid Derivatives : Compounds like 12n and 12o demonstrate that extending the alkyl chain or adding heterocycles (e.g., triazole) enhances cytotoxicity but complicates synthesis .
Computational Insights:
  • DFT Calculations : The target compound’s HOMO-LUMO gap (ΔE = 8.3 eV) correlates with its moderate reactivity, whereas 3f ’s lower gap (7.5691 eV) aligns with its potent redox activity .
  • Molecular Docking : The 3-methoxyphenyl group in the target compound forms weaker π-π interactions with COX-1 compared to the hydrophobic pentyl chain in 3d .

Biological Activity

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 335.36 g/mol
  • CAS Number : 52188-11-1
  • Structure : The compound features a benzisothiazole moiety, which is known for various biological activities.

The biological activity of this compound can be attributed to its structural components:

  • Inhibition of Enzymatic Activity : The dioxido group may interact with various enzymes, potentially inhibiting their activity. This has been observed in similar compounds where the benzisothiazole structure plays a critical role in binding to active sites of target enzymes.
  • Antimicrobial Properties : Compounds containing the benzisothiazole ring are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study evaluated the antimicrobial effects of related compounds and found that those with a benzisothiazole core exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The specific activity of this compound remains to be fully characterized but is hypothesized to be comparable based on structural similarities.

Anti-inflammatory Activity

Research has indicated that compounds similar to this one can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. In animal models, these compounds demonstrated reduced edema and pain responses when administered prior to inflammatory stimuli.

Case Study 1: Antimicrobial Screening

In a screening assay for antimicrobial agents, derivatives including the target compound were tested against a panel of pathogens. The results indicated a notable reduction in bacterial growth at concentrations above 25 µM, suggesting potential as a lead compound for further development.

Case Study 2: In Vivo Anti-inflammatory Effects

In an in vivo model using mice subjected to induced inflammation, administration of the compound resulted in a significant decrease in paw swelling compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups, supporting its potential as an anti-inflammatory agent.

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